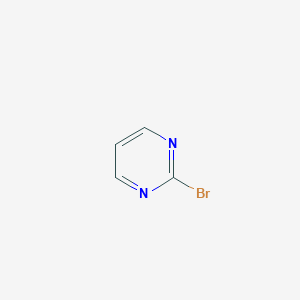

2-Bromopyrimidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-bromopyrimidine and its derivatives is a fundamental aspect of its study. A notable method involves the use of palladium-catalysed cross-coupling reactions, which facilitate the efficient synthesis of many substituted pyrimidine compounds from this compound intermediates. These methods demonstrate the compound's versatility as an intermediate in creating a wide range of chemical entities (Goodby et al., 1996).

Molecular Structure Analysis

The molecular structure of this compound is pivotal in determining its chemical reactivity and physical properties. Studies on copper(II) halide complexes of 2-aminopyrimidines, for instance, shed light on the coordination chemistry and the potential of this compound derivatives to form complex structures with metal ions, revealing insights into its molecular structure and binding capabilities (Prince et al., 2003).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, highlighting its reactivity and utility in synthesizing complex molecules. For example, the domino reaction of N-protected 2-bromomethylazoles with tosylmethyl isocyanide (TosMIC) leads to the formation of azolopyrimidines, demonstrating the compound's reactivity and its role in constructing heterocyclic compounds (Mendiola et al., 2000).

Physical Properties Analysis

The physical properties of this compound, such as its boiling point, melting point, and solubility in various solvents, are crucial for its application in synthesis processes. While specific studies on these properties were not directly retrieved, the properties can be inferred from related compounds and their behavior in synthesis reactions, indicating the importance of understanding these characteristics for practical applications.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with different nucleophiles and electrophiles, are essential for its utility in organic synthesis. For instance, the reaction with ammonia under certain conditions showcases its reactivity and potential for substitution reactions, leading to a variety of substituted pyrimidines with significant applications (Doulah et al., 2014).

Applications De Recherche Scientifique

Photoabsorption dans l'ultraviolet lointain

2-Bromopyrimidine a été étudié pour ses propriétés de photoabsorption dans la gamme d'énergie de l'ultraviolet lointain (VUV). Cette recherche est importante pour comprendre les transitions électroniques et les états excités des molécules, qui sont cruciaux dans des domaines comme la chimie atmosphérique et l'astrochimie .

Principales conclusions::- Les calculs de chimie quantique ont permis d'identifier plusieurs transitions π* ← π responsables des bandes les plus intenses du spectre .

Synthèse de dérivés du fluorène

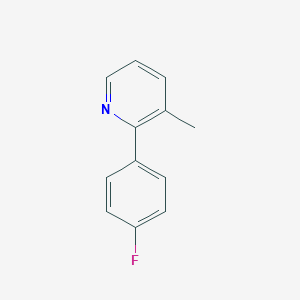

This compound est utilisé en synthèse organique, en particulier dans la préparation de dérivés du fluorène. Ces composés ont des applications en électronique organique, comme dans la construction de diodes électroluminescentes organiques (OLED) .

Exemple de synthèse::- Il est impliqué dans la synthèse du 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorène par des réactions de couplage croisé .

Réactions d'aminocarbonylation

Dans le domaine de la catalyse, this compound subit une aminocarbonylation assistée par micro-ondes. Ce processus est utilisé pour introduire des groupes carbonyles dans les molécules organiques, ce qui est une transformation précieuse en synthèse pharmaceutique .

Processus catalytique::- La réaction est facilitée par le palladium et l'hexacarbonyle de molybdène, mettant en évidence la polyvalence de this compound dans les méthodes de synthèse avancées .

Développement de radiosensibilisateurs

L'étude des bromopyrimidines, y compris this compound, contribue au développement de radiosensibilisateurs. Ce sont des composés qui rendent les cellules cancéreuses plus sensibles à la radiothérapie, ce qui pourrait améliorer les résultats du traitement .

Aperçu de la recherche::- Les données de photoabsorption de this compound peuvent éclairer la conception de nouveaux radiosensibilisateurs .

Halopyrimidines dans les états de valence et de Rydberg

This compound est essentiel dans l'étude des états de valence et de Rydberg des halopyrimidines. Ces études sont importantes pour comprendre le comportement des composés halogénés dans divers environnements chimiques .

Contribution scientifique::Safety and Hazards

2-Bromopyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid dust formation .

Orientations Futures

While specific future directions for 2-Bromopyrimidine are not mentioned in the search results, it is noted that the brominated derivative of pyrimidine is important to better understand the site . Additionally, its use in the synthesis of 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene suggests potential applications in the development of new materials .

Mécanisme D'action

Mode of Action

2-Bromopyrimidine is known to undergo microwave-assisted aminocarbonylation at the C-2 position with palladium and Mo(CO)6 . This reaction involves the replacement of the bromine atom at the C-2 position with an amide group, which can significantly alter the compound’s reactivity and interaction with other molecules .

Biochemical Pathways

Its ability to undergo aminocarbonylation suggests that it may influence pathways involving amide bonds .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the context of its use. For instance, in the synthesis of 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene, this compound contributes to the formation of the pyrimidyl groups in the final product .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For example, its storage temperature is recommended to be -20°C , suggesting that it may be sensitive to heat.

Propriétés

IUPAC Name |

2-bromopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2/c5-4-6-2-1-3-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFIHORVILKHIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063532 | |

| Record name | Pyrimidine, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4595-60-2 | |

| Record name | 2-Bromopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4595-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004595602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromopyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 2-Bromopyrimidine?

A1: this compound is a brominated derivative of pyrimidine, a heterocyclic aromatic organic compound.

- Spectroscopic Data: The polarized Raman and infrared spectra of this compound have been extensively studied, providing valuable insights into its vibrational modes and molecular structure. [] Additionally, Vacuum Ultraviolet (VUV) photoabsorption spectroscopy has been used to probe the excited states of this compound, revealing detailed information about its electronic transitions. []

Q2: How is this compound synthesized?

A2: this compound can be synthesized via various methods. One common approach involves the direct bromination of pyrimidine. Alternative strategies include reacting 2-aminopyrimidine with sodium nitrite and hydrobromic acid or starting from readily available precursors like mucobromic acid. []

Q3: What are the applications of this compound in organic synthesis?

A3: The bromine atom in this compound serves as a useful handle for further functionalization, making it a versatile intermediate in organic synthesis. [, ] It's frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse substituents at the 2-position of the pyrimidine ring. [, ] For example, it can be reacted with benzene boronic acid to yield 2-phenylpyrimidine. []

Q4: Can you elaborate on the use of this compound in Suzuki coupling reactions for the synthesis of oligoarylenes?

A4: this compound plays a crucial role in synthesizing pyrimidine-containing oligoarylenes, a class of materials with intriguing optoelectronic properties. [] For instance, reacting this compound with 9,9-dihexylfluorene-2,7-diboronic acid via Suzuki coupling can yield 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene, a key building block for advanced materials. [] These materials hold promise for applications in organic light-emitting diodes (OLEDs) due to their luminescent properties. []

Q5: How does the structure of this compound influence its reactivity in nucleophilic substitution reactions?

A5: The presence of two nitrogen atoms in the pyrimidine ring significantly influences the reactivity of this compound. The electron-withdrawing nature of nitrogen atoms renders the carbon atom bonded to bromine (C2) electron-deficient, facilitating nucleophilic attack. [] This property enables the substitution of bromine with various nucleophiles, providing a versatile route for synthesizing diverse pyrimidine derivatives. [, ]

Q6: Are there any examples of metal-free synthetic applications utilizing this compound?

A6: Yes, this compound has demonstrated utility in metal-free synthesis. For instance, it can react with thiourea in a base-mediated process to efficiently produce benzyl alkyl sulfides. [] This approach offers a more sustainable alternative to traditional metal-catalyzed methods. []

Q7: Can this compound undergo multiple regioselective functionalizations?

A7: Absolutely, research has demonstrated that this compound can undergo multiple regioselective magnesiations, allowing for the sequential introduction of different functional groups at specific positions (C4, C6, and C5) on the pyrimidine ring. [, ] This sequential functionalization capability significantly expands the synthetic utility of this compound.

Q8: What are the implications of the reaction between enantiomerically pure 3-aminoquinuclidine and this compound?

A8: The reaction of enantiomerically pure 3-aminoquinuclidine with this compound leads to an unexpected rearrangement, resulting in the formation of both cis- and trans-octahydropyrrolo[2,3]pyridine derivatives. [] This intriguing reaction provides a convenient single-step approach to synthesizing these valuable compounds, which are challenging to obtain through conventional methods. []

Q9: Have any natural products containing the this compound moiety been discovered?

A9: Yes, a compelling example is the discovery of psammopemmins (A-C), novel brominated 4-hydroxyindole alkaloids isolated from the Antarctic sponge Psammopemma sp. [] These intriguing natural products incorporate a unique this compound moiety and have garnered significant attention from the scientific community. []

Q10: What computational chemistry methods have been employed to study this compound?

A10: Computational chemistry plays a crucial role in understanding the properties and reactivity of this compound. Researchers have employed techniques like Hartree-Fock (HF) and Density Functional Theory (DFT) calculations to investigate its electronic structure, geometry, and optical properties. [] These computational studies provide valuable insights that complement experimental findings and guide further research.

Q11: What are the analytical techniques used to characterize and quantify this compound?

A11: Several analytical methods are employed for the characterization and quantification of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

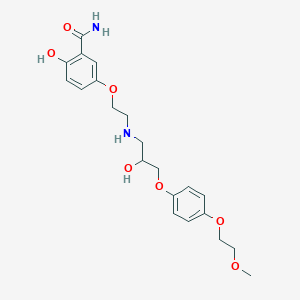

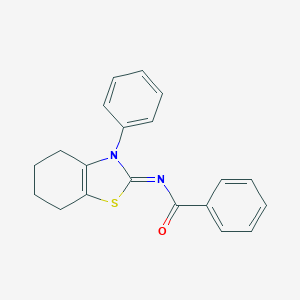

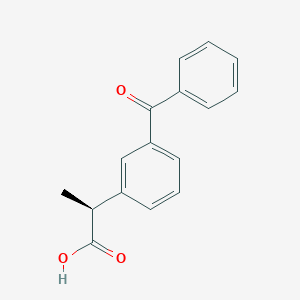

![(3Z)-2-(Diphenylacetyl)-3-[(2E)-ethylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B22427.png)